Octreotide

Beschreibung

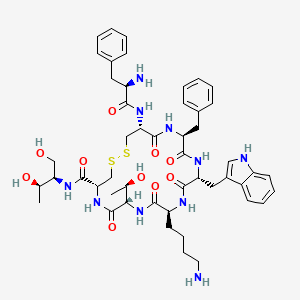

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQANNDTNATYII-OULOTJBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N10O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79517-01-4 (acetate salt) |

Source

|

| Record name | Octreotide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048682 |

Source

|

| Record name | Octreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1019.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83150-76-9 |

Source

|

| Record name | Octreotide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWM8CCW8GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

153-156 |

Source

|

| Record name | Octreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Action of Octreotide in Neuroendocrine Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs). Its therapeutic efficacy stems from its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are frequently overexpressed on the surface of NET cells.[1][2][3] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, leading to both direct and indirect antitumor effects. Direct mechanisms include the inhibition of hormone secretion, induction of cell cycle arrest, and apoptosis.[1][4] Indirectly, this compound exerts anti-angiogenic effects, thereby limiting tumor growth and metastasis.[1] This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its study, and quantitative data to support preclinical and clinical research.

Core Mechanism of Action: Somatostatin Receptor Signaling

This compound's primary mechanism of action is its function as a somatostatin analog, binding to SSTRs on neuroendocrine tumor cells.[5] While there are five subtypes of SSTRs, this compound exhibits a high binding affinity for SSTR2 and SSTR5.[3] These receptors are coupled to inhibitory G-proteins (Gi/o).[6]

Upon binding of this compound to SSTR2, a conformational change in the receptor leads to the activation of the associated G-protein. This initiates a downstream signaling cascade with several key inhibitory effects:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][7] This reduction in cAMP leads to decreased activity of protein kinase A (PKA), a crucial mediator of cell proliferation and hormone secretion.[7]

-

Modulation of Ion Channels: SSTR activation also leads to the modulation of potassium (K+) and calcium (Ca2+) ion channels, which plays a role in the antisecretory effects of this compound.[8][4]

-

Activation of Phosphotyrosine Phosphatases (PTPs): A critical aspect of this compound's anti-proliferative effect is the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2.[8][4] These enzymes play a pivotal role in dephosphorylating and thereby inactivating key signaling molecules in pro-growth pathways.

Signaling Pathways

The activation of SSTRs by this compound triggers multiple downstream signaling pathways that collectively contribute to its anti-tumor effects. The two primary pathways affected are the PI3K/Akt and MAPK pathways.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound, through the activation of SHP-1, can dephosphorylate and inactivate components of this pathway.[9] This leads to:

-

Decreased Akt Phosphorylation: this compound treatment has been shown to decrease the phosphorylation of Akt, a key kinase in this pathway.

-

Induction of Zac1: The inhibition of the PI3K/Akt pathway leads to the induction of the tumor suppressor gene Zac1.[9] Zac1 is known to induce cell cycle arrest and apoptosis.[9]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. This compound has been shown to inhibit this pathway, although the exact mechanisms are still being fully elucidated.[2]

The culmination of these signaling events is the induction of cell cycle arrest, primarily at the G1 phase, and the activation of apoptotic pathways.[10][11]

Caption: this compound signaling cascade via SSTR2 in NETs.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various preclinical and clinical studies.

Preclinical Data: In Vitro Efficacy

| Cell Line | SSTR2 Expression | Assay | Endpoint | This compound Concentration | Result | Reference |

| BON-SSTR2 | Transfected | Radioligand Binding | IC50 | 0.67 ± 0.32 nM | Competitive displacement of [125I]-Tyr11-SST14 | [10] |

| QGP-1-SSTR2 | Transfected | Radioligand Binding | IC50 | 3.62 ± 0.23 nM | Competitive displacement of [125I]-Tyr11-SST14 | [10] |

| Human Somatotroph Tumor Cells | Endogenous | Caspase-3 Activity | Apoptosis Induction | 10 nM | 160 ± 20% increase vs. basal | [12] |

| Human Somatotroph Tumor Cells | Endogenous | Cleaved Cytokeratin 18 | Apoptosis Induction | 10 nM | 172 ± 25% increase vs. basal | [12] |

| HUV-EC-C (Endothelial Cells) | Endogenous | Cell Proliferation | Inhibition | 10⁻⁹ M | -45.8% vs. controls | [13] |

| STC-1, INS-r3, INS-r9 (Murine Endocrine) | Endogenous | ELISA | VEGF Secretion Inhibition | Not specified | Significant decrease | [14] |

Clinical Data: Anti-proliferative Efficacy

| Study | Phase | Tumor Type | Treatment Arm | Control Arm | Primary Endpoint | Result | Reference |

| PROMID | III | Well-differentiated metastatic midgut NETs | This compound LAR 30 mg | Placebo | Time to Tumor Progression (TTP) | Median TTP: 14.3 months vs. 6 months (HR=0.34, p=0.000072) | [10][15] |

| RADIANT-2 (Placebo Arm) | III | Progressive NETs | This compound LAR + Placebo | - | Progression-Free Survival (PFS) | Median PFS for SSA-naïve patients: 13.6 months | [10] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound to SSTRs.

Materials:

-

Cell membranes from NET cell lines expressing SSTRs (e.g., BON-SSTR2, QGP-1-SSTR2).[10]

-

Radioligand (e.g., [125I]-Tyr11-Somatostatin-14).[16]

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).[16]

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize SSTR-expressing cells in a suitable buffer and centrifuge to isolate the cell membrane fraction.

-

Competitive Binding: Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound in the presence of the cell membranes.

-

Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[16]

Caption: Workflow for a competitive radioligand binding assay.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

NET cell line of interest.

-

96-well plates.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

NET cell line.

-

This compound.

-

Propidium iodide (PI) staining solution (containing RNase).

-

Flow cytometer.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat them with this compound for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold ethanol.

-

Staining: Resuspend the fixed cells in PI staining solution. PI intercalates into the DNA, and the fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

NET cell line for xenograft implantation.

-

This compound formulation for injection.

-

Calipers for tumor measurement.

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject NET cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound or a vehicle control systemically (e.g., intraperitoneally or subcutaneously) according to a defined schedule.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to assess the anti-tumor efficacy of this compound. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[17]

Conclusion

This compound exerts its anti-tumor effects in neuroendocrine tumors through a multifaceted mechanism of action that is primarily initiated by its binding to SSTR2 and SSTR5. The subsequent activation of inhibitory signaling pathways, leading to the suppression of hormone secretion, cell cycle arrest, and apoptosis, forms the basis of its therapeutic utility. Furthermore, its anti-angiogenic properties contribute significantly to its overall efficacy. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and novel somatostatin analogs in the treatment of neuroendocrine tumors.

References

- 1. benchchem.com [benchchem.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Evaluation of Response to this compound and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. VEGF secretion by neuroendocrine tumor cells is inhibited by this compound and by inhibitors of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Core of Somatostatin Mimicry: A Technical Guide to the Structure-Activity Relationship of Octreotide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of octreotide and its analogs, synthetic peptides that have become cornerstone therapies in the management of neuroendocrine tumors (NETs) and acromegaly. By mimicking the natural inhibitory effects of somatostatin, these drugs exert potent control over hormonal hypersecretion and cellular proliferation. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles. This document delves into the molecular intricacies of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Mechanism of Action: Harnessing Somatostatin Receptor Signaling

This compound and its analogs, such as lanreotide and pasireotide, are synthetic derivatives of the natural hormone somatostatin.[1][2] Their therapeutic effects are mediated through high-affinity binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[3] There are five distinct SSTR subtypes (SSTR1-SSTR5), and the binding profile of each analog dictates its clinical utility.[3]

Upon agonist binding, SSTRs, primarily coupled to inhibitory G-proteins (Gαi/o), trigger a cascade of intracellular signaling events.[3] A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP has diverse downstream effects, including the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), which ultimately suppresses hormone secretion.[3][4] Furthermore, SSTR activation can induce cell cycle arrest and apoptosis, contributing to the antiproliferative effects of these drugs on tumor cells.[5][6]

This compound and lanreotide exhibit high affinity for SSTR2 and moderate affinity for SSTR5.[4][5][7] Pasireotide, a newer generation analog, has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably a very high affinity for SSTR5.[8][9][10] This expanded receptor interaction profile may offer clinical advantages in certain patient populations.[9]

Quantitative Structure-Activity Relationship Data

The binding affinity of this compound and its analogs to SSTR subtypes is a critical determinant of their biological activity. The following tables summarize key quantitative data from various studies, illustrating the relationship between the specific analog and its receptor binding profile.

Table 1: Binding Affinities (IC50, nM) of Somatostatin Analogs for Human SSTR Subtypes

| Compound / Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference(s) |

| Somatostatin-14 | 2.3 | 0.2 | 1.4 | 1.8 | 0.9 | [7] |

| This compound | >1000 | 0.2 - 2.5 | 34.5 | >1000 | 7.0 | [7][11] |

| Lanreotide | >1000 | High Affinity | Low Affinity | >100 | Moderate Affinity | [4][5][12] |

| Pasireotide | High Affinity | High Affinity | High Affinity | Low Affinity | High Affinity | [8][9] |

Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. Lower values indicate higher binding affinity. A direct head-to-head comparison in a single study is not always available; thus, data is compiled from multiple sources.

Core Structural Features and Modifications

The biological activity of somatostatin analogs is highly dependent on their specific amino acid sequence and three-dimensional conformation. The core pharmacophore is centered around a β-turn involving the sequence D-Trp-Lys.[4]

-

Cyclic Structure: The disulfide bridge between two cysteine residues is crucial for maintaining the cyclic structure, which is essential for conformational stability and biological activity.[4]

-

D-Tryptophan (D-Trp): The presence of D-Trp at position 4 is critical for high-affinity binding to SSTR2.[4]

-

Lysine (Lys): The lysine at position 5 is also a key component of the pharmacophore.[4]

-

Modifications for Stability: The inclusion of unnatural amino acids, as seen in pasireotide, enhances metabolic stability and can alter the receptor binding profile.[8]

-

Epimerization: Stereochemistry plays a significant role. Epimerization at certain amino acid residues can drastically reduce biological activity, highlighting the importance of a precise three-dimensional structure for receptor interaction.[13]

Detailed Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of this compound analogs for specific SSTR subtypes.

Materials:

-

Cells: Cell lines stably expressing the human SSTR subtype of interest (e.g., CHO-K1 or HEK293 cells) or endogenously expressing SSTRs (e.g., AR42J rat pancreatic cells for SSTR2).[14]

-

Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or [111In-DTPA-D-Phe1]-octreotide).[15][16]

-

Unlabeled Ligand: this compound and its analogs.

-

Buffers: Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors). Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Equipment: Multi-well plates, cell harvester, glass fiber filters, gamma or beta counter.

Procedure:

-

Cell Culture and Membrane Preparation: Culture SSTR-expressing cells to confluence. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a multi-well plate, add a constant amount of cell membrane preparation to each well.

-

Add serial dilutions of the unlabeled test compound (this compound analog).

-

Add a fixed concentration of the radioligand to all wells.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled somatostatin).

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or beta counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the antiproliferative effects of this compound analogs.

Objective: To determine the effect of this compound analogs on the proliferation of tumor cells expressing SSTRs.

Materials:

-

Cells: A relevant cancer cell line expressing SSTRs (e.g., A549, BON-1, or other neuroendocrine tumor cell lines).[17]

-

Reagents: this compound and its analogs, cell culture medium (e.g., RPMI-1640 with 10% FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Equipment: 96-well plates, incubator, multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the this compound analog. Include a vehicle control (medium with the same amount of solvent used to dissolve the analog).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis:

-

Express the absorbance values as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the analog concentration.

-

Determine the concentration that inhibits cell growth by 50% (IC50).

-

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a well-defined field that continues to evolve. The core octapeptide structure with a critical β-turn is essential for high-affinity binding to SSTR2 and SSTR5.[4][5] Modifications to this structure, such as the introduction of unnatural amino acids in pasireotide, have led to analogs with broader receptor binding profiles and potentially enhanced clinical efficacy.[8] The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of novel somatostatin analogs. Future research will likely focus on developing receptor subtype-selective agonists and antagonists, as well as bifunctional molecules that can deliver cytotoxic agents or radioisotopes directly to tumor cells, further refining the therapeutic potential of this important class of peptides.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. mims.com [mims.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 7. From somatostatin to this compound LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pasireotide (SOM230): development, mechanism of action and potential applications [pubmed.ncbi.nlm.nih.gov]

- 10. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00338A [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. In vitro and in vivo studies of three radiolabelled somatostatin analogues: 123I-octreotide (OCT), 123I-Tyr-3-OCT and 111In-DTPA-D-Phe-1-OCT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro structure-activity relationship of Re-cyclized this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

Octreotide Signaling in Pituitary Adenoma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways activated by Octreotide, a synthetic somatostatin analog, in pituitary adenoma cells. It is designed to be a core resource for researchers, scientists, and drug development professionals working in endocrinology and oncology. This document details the mechanisms of action, summarizes key quantitative data, provides methodologies for essential experiments, and visualizes the complex signaling networks.

Core Signaling Pathways of this compound

This compound exerts its therapeutic effects on pituitary adenomas, primarily by inhibiting hormone hypersecretion and suppressing tumor growth. These effects are mediated through its interaction with somatostatin receptors (SSTRs), with a particularly high affinity for SSTR2 and a lower affinity for SSTR5.[1][2][3][4] The binding of this compound to these G-protein coupled receptors triggers a cascade of intracellular events that collectively contribute to its anti-secretory and anti-proliferative actions.

Inhibition of Adenylyl Cyclase and Hormone Secretion

Upon binding to SSTR2 and SSTR5, this compound activates inhibitory G-proteins (Gi/o), which in turn suppress the activity of adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in hormone synthesis and release. The reduction in cAMP levels directly impacts the downstream signaling pathways that promote hormone exocytosis, thereby effectively curbing the hypersecretion characteristic of functioning pituitary adenomas.[2]

Modulation of Ion Channels

This compound signaling also involves the regulation of ion channel activity. The activation of Gi/o proteins can lead to the opening of potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the cell membrane and the reduction in cytosolic free calcium concentration further contribute to the inhibition of hormone release, as calcium is a key trigger for the fusion of secretory vesicles with the plasma membrane.

Anti-proliferative Signaling Cascades

This compound's ability to control tumor growth is mediated by its influence on several key signaling pathways that regulate cell proliferation, survival, and apoptosis.

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial cascade for cell survival and proliferation.[5] By activating protein phosphatases, this compound can lead to the dephosphorylation and inactivation of Akt. This, in turn, promotes the activity of pro-apoptotic proteins and cell cycle inhibitors.

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important target of this compound signaling. While the effects can be cell-type specific, in many pituitary adenoma cells, this compound has been shown to inhibit the MAPK/ERK pathway, leading to a reduction in the transcription of genes involved in cell cycle progression and proliferation.

A key downstream effector of this compound's anti-proliferative action is the tumor suppressor gene Zac1.[5] this compound treatment has been demonstrated to upregulate the expression of Zac1, which plays a pivotal role in inducing cell cycle arrest and apoptosis.[5] This effect is often mediated through the inhibition of the PI3K/Akt pathway.[5] Furthermore, this compound can promote apoptosis through the activation of caspase-3, a key executioner caspase.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data on the binding affinity and therapeutic effects of this compound in the context of pituitary adenomas.

| Parameter | Receptor Subtype | Reported Value (IC50, nM) | Reference |

| Binding Affinity | SSTR1 | >1000 | [6] |

| SSTR2 | 0.2 - 2.5 | [6] | |

| SSTR3 | Low affinity | [6] | |

| SSTR4 | >100 | [6] | |

| SSTR5 | Lower affinity than SSTR2 | [6] |

| Parameter | Treatment | Value | Reference |

| Tumor Shrinkage | This compound (Overall) | 53.0% of patients | [7] |

| This compound LAR | 66.0% of patients | [7] | |

| Mean Tumor Volume Reduction | This compound (Overall) | 37.4% | [7] |

| This compound LAR | 50.6% | [7] | |

| Growth Hormone (GH) Secretion Inhibition | This compound (10 nM) | -36.8% | [8] |

| Ki-67 Labeling Index (Proliferation) | This compound-treated | 1.8 ± 0.3% | [9] |

| Untreated Controls | 3.8 ± 0.7% | [9] | |

| Cytotoxicity (GH3 cell line) | This compound in-situ gel (IC50) | 9.5 µg/mL | |

| This compound solution (IC50) | 20.1 µg/mL |

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of this compound, a typical experimental workflow for assessing its effects, and the logical relationship of its dual actions.

Caption: Core this compound signaling pathways in pituitary adenoma cells.

Caption: Workflow for assessing cell viability using an MTT assay.

Caption: Logical relationship of this compound's dual therapeutic actions.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the effects of this compound on pituitary adenoma cells.

cAMP Measurement Assay

Objective: To quantify the change in intracellular cAMP levels in response to this compound treatment.

Methodology:

-

Cell Culture: Pituitary adenoma cells are cultured in appropriate media and seeded in multi-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis: The cells are lysed to release intracellular components, including cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The results are typically expressed as a percentage of the control or used to calculate the IC50 value for cAMP inhibition.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the metabolic activity and viability of pituitary adenoma cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

This compound Treatment: The cells are treated with a range of this compound concentrations for 24 to 72 hours.

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blotting for Phosphorylated Akt (p-Akt)

Objective: To determine the effect of this compound on the phosphorylation status of Akt, a key component of the PI3K/Akt pathway.

Methodology:

-

Cell Treatment and Lysis: Pituitary adenoma cells are treated with this compound for various time points. Subsequently, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to somatostatin receptors on pituitary adenoma cells or membranes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from pituitary adenoma tissue or cultured cells.

-

Binding Reaction: The membranes are incubated with a radiolabeled somatostatin analog (e.g., [125I]-Tyr3-Octreotide) in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (dissociation constant) can then be calculated using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR) for Zac1 Gene Expression

Objective: To quantify the changes in the mRNA expression of the Zac1 gene in response to this compound treatment.

Methodology:

-

Cell Treatment and RNA Extraction: Pituitary adenoma cells are treated with this compound for a defined period. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the Zac1 gene and a reference gene (e.g., GAPDH or beta-actin) for normalization. The qPCR reaction is performed in a real-time PCR system that monitors the amplification of the target DNA in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the Zac1 gene is calculated using the comparative Ct (ΔΔCt) method, which normalizes the expression of the target gene to the reference gene and compares the treated samples to the untreated control.

Conclusion

This compound's multifaceted signaling pathways in pituitary adenoma cells underscore its efficacy as a therapeutic agent. By targeting key cellular processes involved in hormone secretion and cell proliferation, this compound provides a powerful tool for the management of functioning pituitary adenomas. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development of novel and improved therapies for these tumors. This guide serves as a foundational resource to aid researchers and clinicians in this endeavor.

References

- 1. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In Vitro Head-to-Head Comparison Between this compound and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound treatment on the proliferation and apoptotic index of GH-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nose-to-brain delivery of this compound acetate in situ gel for pituitary adenoma: Pharmacological and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Long-Acting Release Octreotide Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) properties of long-acting release (LAR) formulations of octreotide, a synthetic somatostatin analog. The development of depot formulations, such as Sandostatin® LAR®, has significantly improved therapeutic management by enabling once-monthly administration, enhancing patient compliance and convenience over the immediate-release subcutaneous injections required multiple times daily.[1][2][3] This document details the underlying release mechanisms, comparative pharmacokinetic profiles, and the experimental methodologies used to characterize these complex drug products.

Mechanism of Action and Signaling Pathways

This compound is an octapeptide that mimics the pharmacological actions of natural somatostatin.[4] It exhibits a high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are G-protein coupled receptors (GPCRs).[3][5][6][7] The binding of this compound to these receptors, predominantly SSTR2, initiates a cascade of intracellular events.[7]

The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o).[6] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8] The reduction in cAMP-dependent processes, along with the modulation of ion channels, leads to the potent inhibition of the secretion of various hormones, including growth hormone (GH), insulin, and glucagon, and peptides of the gastroenteropancreatic system.[1][2][7]

Long-Acting Release Formulation Technology

Sandostatin® LAR® and other long-acting this compound formulations utilize biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres to achieve sustained drug release.[9][10][11] this compound is encapsulated within this polymer matrix.[12] Following intramuscular injection, the PLGA polymer slowly biodegrades, primarily through hydrolysis, which allows the encapsulated this compound to be released into the systemic circulation over an extended period.[12]

The release of this compound from these microspheres is a complex, multi-phasic process:

-

Initial Burst Release: A small amount of drug adsorbed on or near the microsphere surface is rapidly released within the first day.[9][10][12]

-

Lag Phase: This is followed by a period of slower release as water begins to penetrate the polymer matrix.[13]

-

Sustained Release (Erosion/Diffusion): The main phase of drug release is driven by a combination of drug diffusion through the polymer matrix and the erosion of the polymer itself.[14] This phase results in a prolonged therapeutic plateau.[9][13]

Pharmacokinetic Profiles

The multi-phasic release mechanism results in a characteristic plasma concentration-time profile for LAR formulations. After an initial peak, concentrations decline before rising again to a sustained plateau that lasts for several weeks.[9][13][15]

Comparative Pharmacokinetics of LAR Formulations

Significant differences exist in the pharmacokinetic profiles of various long-acting somatostatin analogs, such as this compound LAR and lanreotide Autogel. This compound LAR typically exhibits a more predictable profile with a lower fluctuation index compared to lanreotide formulations.[15]

Table 1: Single-Dose Pharmacokinetic Parameters of Long-Acting this compound and Lanreotide Formulations

| Parameter | This compound LAR (20 mg) | This compound LAR (60 mg) | Lanreotide Autogel (90 mg) | Lanreotide Autogel (120 mg) |

|---|---|---|---|---|

| Cmax | See Tmax | See Tmax | Day 1 | Day 1 |

| Tmax | Plateau (Days 11-41) | Plateau (Dose-proportional) | Day 1 | Day 1 |

| Apparent t1/2 | Not applicable (sustained release) | Not applicable (sustained release) | 25.5 days | Under-proportional release |

| PK Profile | Initial peak, lag (days 2-6), then prolonged plateau | Dose-proportional to 20 mg | Peak on Day 1, then elimination | Under-proportional to 90 mg |

Source: Data compiled from a comparative study of long-acting formulations.[15]

Table 2: Simulated Steady-State Pharmacokinetic Parameters (28-day Dosing Interval)

| Parameter | This compound LAR (20 mg) | Lanreotide Autogel (90 mg) |

|---|---|---|

| Mean Concentration (Cmean) | 1216 ρg/mL | 4455 ρg/mL |

| Concentration Range | 1065–1585 ρg/mL | 2499–9279 ρg/mL |

| Fluctuation Index (%) | 43% | 152% |

Source: Data from pharmacokinetic modeling and simulation.[15]

Bioavailability

The bioavailability of long-acting this compound formulations is a critical parameter. Compared to the 100% bioavailability of the subcutaneous (SC) immediate-release formulation, the intramuscular (IM) LAR formulation has a relatively lower bioavailability of approximately 60%.[16][17] However, newer subcutaneous depot formulations have been developed that demonstrate a four- to five-fold greater bioavailability compared to this compound LAR.[18]

Experimental Protocols

Accurate characterization of this compound's pharmacokinetics relies on robust and sensitive analytical methods and well-designed clinical studies.

Bioanalytical Method: Quantification of this compound in Plasma

The quantification of this compound in biological matrices like human plasma is challenging due to its low therapeutic concentrations. The standard method is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[19][20][21]

Key Methodological Steps:

-

Sample Preparation: A simple and rapid µElution solid-phase extraction (SPE) is commonly employed.[19]

-

Plasma (e.g., 200 µL) is pre-treated with an acid (e.g., 4% phosphoric acid) and an internal standard (e.g., Leuprolide) is added.[19][21]

-

The sample is loaded onto a conditioned SPE plate (e.g., WCX µElution plate).[19][21]

-

The plate is washed to remove interferences, and the analyte is eluted.[19]

-

-

Chromatographic Separation: The extracted sample is injected into a UHPLC system, typically using a reversed-phase C18 column for separation.[22]

-

Mass Spectrometric Detection: Detection is performed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity, allowing for a lower limit of quantitation (LLOQ) as low as 5.0 pg/mL.[19][20]

Pharmacokinetic Study Design

Due to the long-acting nature and extended release profile of these formulations (often exceeding 90 days), single-dose, parallel-group study designs are typically used for bioequivalence and pharmacokinetic assessments in healthy volunteers or patient populations.[23]

Typical Study Protocol:

-

Subject Screening & Enrollment: Healthy volunteers or patients (e.g., with acromegaly) are screened based on inclusion/exclusion criteria.

-

Randomization: Subjects are randomized to receive a single intramuscular injection of the test or reference formulation.[24]

-

Dosing: A single dose (e.g., 20 or 30 mg) is administered, typically as an intragluteal injection.[23]

-

Blood Sampling: A dense sampling schedule is critical to capture the complex release profile. Blood samples are collected at pre-defined time points for up to 80-100 days post-dose.[23][24]

-

Plasma Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method as described above.

-

PK Parameter Calculation: Non-compartmental or population pharmacokinetic (PPK) modeling is used to calculate key parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to Cmax).

Conclusion

Long-acting release formulations of this compound represent a significant advancement in the management of conditions like acromegaly and neuroendocrine tumors. Their pharmacokinetic profiles are complex, characterized by a multi-phasic release from a biodegradable PLGA microsphere depot. While Sandostatin® LAR® has a well-characterized and predictable profile, notable differences in bioavailability and release kinetics exist between different long-acting somatostatin analog formulations. A thorough understanding of these pharmacokinetic properties, gained through robust bioanalytical methods and well-designed clinical studies, is essential for optimizing therapeutic outcomes and for the development of new and generic long-acting peptide formulations.

References

- 1. This compound long-acting release (LAR). A review of its pharmacological properties and therapeutic use in the management of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound long-acting release (LAR): a review of its use in the management of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound long-acting release (LAR): a review of its use in the management of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors | MDPI [mdpi.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. researchgate.net [researchgate.net]

- 11. complexgenerics.org [complexgenerics.org]

- 12. Pharmacokinetic and technical comparison of Sandostatin® LAR® and other formulations of long-acting this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Long-acting this compound and prolonged-release lanreotide formulations have different pharmacokinetic profiles [pubmed.ncbi.nlm.nih.gov]

- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. reference.medscape.com [reference.medscape.com]

- 18. This compound s.c. depot provides sustained this compound bioavailability and similar IGF-1 suppression to this compound LAR in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. shimadzu.co.kr [shimadzu.co.kr]

- 20. waters.com [waters.com]

- 21. benchchem.com [benchchem.com]

- 22. celerion.com [celerion.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. Pharmacokinetic and Bioequivalence Evaluation of Prolonged-Release this compound Acetate Microspheres in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Developmental History of Octreotide (B344500)

Introduction: From a Natural Hormone to a Potent Therapeutic

The discovery of the natural hormone somatostatin (B550006) in 1973 by Roger Guillemin and Andrew Schally, a finding that contributed to their Nobel Prize, opened a new frontier in endocrinology.[1] Somatostatin, a 14-amino acid peptide, was identified as a potent inhibitor of Growth Hormone (GH) secretion and was found to be widely distributed throughout the central nervous system and peripheral tissues, where it regulates a vast array of physiological processes.[1][2] However, its therapeutic potential was severely limited by an extremely short biological half-life of only 1 to 3 minutes, necessitating continuous intravenous infusion.[3][4] This critical drawback spurred a dedicated search for a more stable and selective synthetic analog, a quest that culminated in the development of this compound.

This compound (brand name Sandostatin®) is a synthetic octapeptide that pharmacologically mimics natural somatostatin but possesses greater potency in inhibiting growth hormone, glucagon, and insulin.[5][6] Its development in the early 1980s represented a major clinical breakthrough, providing the first effective medical therapy for endocrine disorders like acromegaly and symptoms associated with neuroendocrine tumors (NETs).[1] First synthesized in 1979 by chemist Wilfried Bauer and his team at Sandoz, this compound's design incorporates structural modifications that confer significant resistance to metabolic degradation, thereby extending its duration of action and establishing it as a cornerstone of therapy for decades.[2][7] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical development of this compound.

Discovery and Chemical Development

The journey from the short-lived natural somatostatin to the robust therapeutic this compound is a landmark case study in rational drug design and peptide chemistry.

The Limitations of Somatostatin and the Rationale for an Analog

The primary obstacle to the clinical use of native somatostatin was its rapid enzymatic degradation.[2] Researchers sought to create an analog with:

-

Increased Stability: To resist cleavage by peptidases, thus prolonging its half-life.

-

Enhanced Potency: To achieve therapeutic effects at lower concentrations.

-

Selective Activity: To target specific hormone inhibition (e.g., greater inhibition of GH than insulin) to minimize side effects like hyperglycemia.[4]

Structure-Activity Relationship (SAR) and the Genesis of this compound

The Sandoz research team undertook a systematic approach to modify the somatostatin structure.[2] Key insights into the structure-activity relationship of somatostatin revealed that a specific four-amino-acid sequence, Phe-Trp-Lys-Thr, forms a β-turn that is critical for receptor binding.[8] This sequence became the core pharmacophore for synthetic analogs.

The breakthrough came with the creation of a minimized cyclic octapeptide. The final structure of this compound (H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol) incorporates several key modifications that enhance its stability and potency:[2][7]

-

D-Phenylalanine (D-Phe) at the N-terminus: Protects against degradation by aminopeptidases.[7]

-

D-Tryptophan (D-Trp): Stabilizes the essential β-turn conformation.

-

Threoninol (Thr-ol) at the C-terminus: An amino alcohol that resists carboxypeptidases.[7]

-

Cyclic Structure: A disulfide bridge between the two Cysteine (Cys) residues mimics the active conformation of native somatostatin while providing structural stability.[7]

This strategic design resulted in a molecule with a half-life of approximately 1.7 to 1.9 hours and a more potent and selective inhibitory profile compared to its natural precursor.[6]

Synthesis and Manufacturing

The synthesis of a complex peptide like this compound requires precise, multi-step chemical processes. Both solid-phase and liquid-phase synthesis, as well as hybrid approaches, have been developed for its production.[7]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common and efficient method for producing this compound.[9][10] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.

Methodology:

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin, is swelled in a solvent like dichloromethane (B109758) (DCM) and dimethylformamide (DMF).[7]

-

First Amino Acid Attachment: The C-terminal amino acid alcohol, Fmoc-Threoninol, is covalently attached to the swelled resin. The substitution level is determined to quantify the amount of peptide that can be synthesized on the resin.[7][9]

-

Chain Elongation Cycle:

-

Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose a free amine group.

-

Activation & Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., DCC/HOBt or HBTU/DIEA) and added to the resin to form a new peptide bond with the free amine group. The completion of the coupling reaction is monitored (e.g., by the Kaiser test).

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.

-

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the this compound sequence (Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Phe, Cys(Trt), D-Phe). Side-chain protecting groups (e.g., Trt, tBu, Boc) are used to prevent unwanted side reactions.[11]

-

-

Cleavage and Deprotection: Once the full linear peptide is assembled, it is cleaved from the solid support resin. This is typically achieved using a strong acidic cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) which simultaneously removes the side-chain protecting groups.[7]

-

Cyclization (Disulfide Bond Formation): The linear, fully deprotected peptide is subjected to an oxidation reaction to form the intramolecular disulfide bridge between the two cysteine residues. This can be achieved by air oxidation, hydrogen peroxide, or other oxidizing agents in a dilute aqueous solution to favor intramolecular over intermolecular reactions.[7]

-

Purification: The crude cyclic peptide is purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield this compound of high purity.[10]

-

Lyophilization: The purified this compound solution is lyophilized to obtain a stable, dry powder.

References

- 1. From somatostatin to this compound LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. novartis.com [novartis.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Direct solid-phase synthesis of this compound conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. Generally applicable, convenient solid-phase synthesis and receptor affinities of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Octreotide's Binding Affinity for Somatostatin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octreotide's binding affinity for the five human somatostatin receptor subtypes (SSTR1-SSTR5). This compound, a synthetic octapeptide analog of somatostatin, is a cornerstone in the diagnosis and treatment of various neuroendocrine tumors (NETs) due to its specific interaction with these receptors. Understanding its binding profile is critical for optimizing therapeutic strategies and developing novel radiopharmaceuticals and targeted therapies.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to each SSTR subtype is typically determined through in vitro competitive radioligand binding assays. The data, expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), consistently demonstrate a marked selectivity of this compound for the SSTR2 subtype. Lower IC50 or Ki values indicate a higher binding affinity.

The following table summarizes the binding affinities of this compound for the human SSTR subtypes collated from multiple studies. It is important to note that absolute values can vary between studies due to differences in experimental conditions, such as the radioligand used, cell lines, and membrane preparations.

| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | General Affinity |

| SSTR1 | >1000[1][2] | No significant affinity[3][4][5] |

| SSTR2 | 0.2 - 2.5[1][2] | High affinity[3][6] |

| SSTR3 | 4.4 - 34.5[1] | Low to moderate affinity[3][4][5] |

| SSTR4 | >100 - >1000[1][2] | No significant affinity[3][4][5] |

| SSTR5 | 5.6 - 32[1] | Moderate affinity[3][6] |

This selective high affinity for SSTR2 is the primary basis for the clinical efficacy of this compound and its radiolabeled analogs in imaging and treating SSTR2-positive tumors.[3]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. This method measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to somatostatin receptors expressed on cell membranes.

Objective:

To determine the IC50 and subsequently the Ki of this compound for each SSTR subtype.

Materials:

-

Cell Lines: Stably transfected cell lines expressing a single human SSTR subtype (e.g., CHO-K1, HEK293, or COS-7 cells).

-

Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-octreotide.[7][8]

-

Unlabeled Ligand: this compound (as the competitor).

-

Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.[9]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

-

Protease Inhibitors: A cocktail to prevent degradation of peptides and receptors.[7]

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]

-

Scintillation Counter: To measure the radioactivity trapped on the filters.[9]

Methodology:

-

Membrane Preparation:

-

Culture the specific SSTR-expressing cells to a sufficient density.

-

Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation (e.g., 3-20 µg of protein) to each well.[9]

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add a fixed concentration of the radioligand to each well.

-

For determining non-specific binding, add a saturating concentration of unlabeled somatostatin to a set of control wells.

-

For determining total binding, add only the radioligand and membrane preparation.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.[9]

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.[9]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways Activated by this compound

Somatostatin receptors are G-protein coupled receptors (GPCRs). This compound's binding, primarily to SSTR2, initiates a cascade of intracellular signaling events. The predominant pathway involves coupling to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase activity. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).

The downstream effects of this signaling pathway include the inhibition of hormone secretion and the modulation of cell proliferation and apoptosis, which are the desired therapeutic outcomes in the treatment of neuroendocrine tumors.[10][11]

References

- 1. adooq.com [adooq.com]

- 2. benchchem.com [benchchem.com]

- 3. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Octreotide's Anti-Proliferative Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the anti-proliferative effects of Octreotide, a synthetic somatostatin analog. This compound has demonstrated significant anti-tumor activity in various cancer cell types, primarily through its interaction with somatostatin receptors (SSTRs). This document outlines the core mechanisms of action, detailed experimental protocols for assessing its efficacy, a summary of its impact on key signaling pathways, and a compilation of quantitative data from various studies.

Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-faceted approach, primarily initiated by its binding to somatostatin receptors, with a high affinity for subtypes SSTR2 and SSTR5.[1][2] This interaction triggers a cascade of intracellular signaling events that culminate in the inhibition of cell growth, induction of cell cycle arrest, and apoptosis.[2][3]

The direct anti-proliferative effects are mediated by the activation of SSTRs on cancer cells, while indirect effects involve the inhibition of growth factor and hormone secretion from the tumor microenvironment.[2] Key downstream effects include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of critical signaling pathways such as the PI3K/Akt and MAPK pathways.[1][4]

Key Signaling Pathways

This compound's anti-proliferative activity is mediated through the modulation of several key intracellular signaling pathways. The binding of this compound to its receptors, primarily SSTR2 and SSTR5, initiates these cascades.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSTR2_5 [label="SSTR2 / SSTR5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt [label="Wnt/β-catenin Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G0/G1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled,dashed"];

// Edges this compound -> SSTR2_5 [color="#4285F4"]; SSTR2_5 -> G_protein [color="#4285F4"]; G_protein -> AC [label="inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; AC -> cAMP [color="#FBBC05"]; cAMP -> PKA [color="#FBBC05"]; G_protein -> PI3K [label="inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; PI3K -> Akt [color="#EA4335"]; SSTR2_5 -> MAPK [label="modulates", fontcolor="#34A853", color="#34A853"]; SSTR2_5 -> Wnt [label="inhibits", fontcolor="#5F6368", color="#5F6368", arrowhead=tee]; Akt -> Proliferation [label="promotes", fontcolor="#202124", color="#202124", style=dashed]; MAPK -> Proliferation [label="promotes", fontcolor="#202124", color="#202124", style=dashed]; Wnt -> Proliferation [label="promotes", fontcolor="#202124", color="#202124", style=dashed]; PKA -> Proliferation [label="promotes", fontcolor="#202124", color="#202124", style=dashed]; this compound -> Cell_Cycle_Arrest [color="#202124"]; this compound -> Apoptosis [color="#202124"]; Cell_Cycle_Arrest -> Proliferation [arrowhead=tee, color="#EA4335"]; Apoptosis -> Proliferation [arrowhead=tee, color="#EA4335"]; }

Conclusion

The in vitro evidence strongly supports the anti-proliferative effects of this compound in a variety of cancer cell lines. Its ability to induce cell cycle arrest and apoptosis, particularly in SSTR-positive tumors, underscores its potential as a direct anti-cancer agent. [2]Furthermore, its synergistic effects with conventional chemotherapeutic agents open avenues for combination therapies that could enhance treatment efficacy and reduce toxicity. [4]The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Beyond the Usual Suspects: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Octreotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic efficacy has long been attributed to its high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, leading to the inhibition of hormone hypersecretion and tumor cell proliferation. However, a growing body of evidence suggests that the pharmacological actions of this compound extend beyond these canonical targets. Clinical and preclinical observations have revealed that this compound can elicit significant biological responses in cells with low or absent SSTR expression, pointing towards the existence of alternative, non-SSTR-mediated mechanisms of action.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the molecular targets of this compound beyond the well-characterized somatostatin receptors. We delve into the experimental evidence supporting these non-canonical interactions, present available quantitative data, and provide detailed experimental protocols for key assays. Furthermore, we visualize the implicated signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of these complex molecular interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound and to inform the design of novel therapeutic strategies.

Modulation of the Transforming Growth Factor-β (TGF-β) Signaling Pathway

Emerging evidence points to a significant interplay between this compound and the TGF-β signaling pathway, a critical regulator of cell growth, differentiation, and extracellular matrix production. This interaction appears to be a key mechanism through which this compound exerts its effects in certain cellular contexts, potentially independently of SSTRs.

Experimental Evidence and Quantitative Data

Studies have shown that this compound can modulate the expression of TGF-β and its receptors. For instance, in irradiated rat intestine, this compound treatment was found to abrogate the radiation-induced increase in extracellular matrix-associated TGF-β.[1] Furthermore, in pituitary somatotroph tumor cells, the inhibitory effects of this compound on hormone secretion and proliferation were enhanced in the presence of TGF-β1, suggesting a synergistic interaction between the two signaling pathways.[2] This study also demonstrated that the combined treatment of this compound and TGF-β1 led to an upregulation of phosphorylated Smad3, a key downstream effector of the TGF-β pathway.[2]

While a direct, high-affinity binding of this compound to TGF-β receptors has not been demonstrated, the functional interplay is evident. The quantitative data available primarily describes the downstream consequences of this interaction rather than direct binding affinities.

Table 1: Quantitative Data on this compound's Interaction with the TGF-β Signaling Pathway

| Parameter | Cell/Tissue Type | Effect of this compound | Quantitative Value | Citation |

| TGF-β1 mRNA expression | Rat mammary gland | Increased | ~3-fold increase | [3] |

| pSmad3 levels | Pituitary somatotroph tumor cells | Upregulated (in the presence of TGF-β1) | Not specified | [4] |

| Extracellular matrix-associated TGF-β | Irradiated rat intestine | Abrogated radiation-induced increase | p < 0.0001 | [1] |